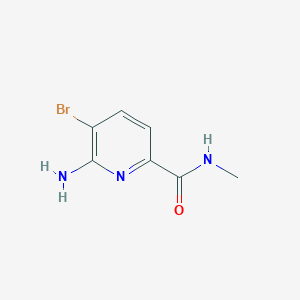

6-amino-5-bromo-N-methylpicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-5-bromo-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c1-10-7(12)5-3-2-4(8)6(9)11-5/h2-3H,1H3,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTNVIOHHDRIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246884 | |

| Record name | 6-Amino-5-bromo-N-methyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875051-80-2 | |

| Record name | 6-Amino-5-bromo-N-methyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875051-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-bromo-N-methyl-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"6-amino-5-bromo-N-methylpicolinamide" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 6-amino-5-bromo-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Picolinamide Scaffold

The picolinamide framework is recognized in medicinal chemistry as a "privileged scaffold"—a core molecular structure that can be systematically modified to interact with a diverse range of biological targets.[1] Derivatives of picolinic acid have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The strategic introduction of substituents onto the pyridine ring, such as amino and halogen groups, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide provides a comprehensive, field-proven approach to the synthesis and detailed characterization of a specific derivative, this compound, a compound of interest for screening libraries and further functionalization in drug discovery programs.

Part 1: Synthesis of this compound

The synthesis of picolinamide derivatives generally involves the coupling of a picolinic acid moiety, or an activated version of it, with a corresponding amine.[1][3] The following multi-step synthesis is a robust and logical pathway to obtain this compound, designed for efficiency and control over each chemical transformation.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a straightforward pathway. The final amide bond can be formed by coupling methylamine with an activated 6-amino-5-bromopicolinic acid. This key intermediate can be synthesized via regioselective bromination of a commercially available or synthesized 6-aminopicolinic acid. The amino group at the C6 position acts as a powerful activating group, directing the electrophilic bromination to the adjacent C5 position.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: A Three-Step Approach

Step 1: Synthesis of 6-aminopicolinoyl chloride

The initial step involves the activation of the carboxylic acid of 6-aminopicolinic acid to form a more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-aminopicolinic acid (1.0 eq).

-

Under a nitrogen atmosphere, carefully add thionyl chloride (5.0-10.0 eq) as the solvent and reagent.

-

Heat the mixture to reflux (approx. 79 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-aminopicolinoyl chloride is typically used in the next step without further purification.

-

-

Expert Insight: Using thionyl chloride both as a reagent and solvent drives the reaction to completion. However, this reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of SOCl₂ and the HCl gas produced. The crude acid chloride is highly moisture-sensitive and should be used immediately.

Step 2: Regioselective Bromination

This step introduces the bromine atom at the C5 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings.

-

Procedure:

-

Dissolve the crude 6-aminopicolinoyl chloride from the previous step in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction can be quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 5-bromo-6-aminopicolinoyl chloride.

-

-

Expert Insight: The electron-donating amino group at C6 strongly activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile (Br+) to the ortho (C5) and para (C3) positions. Steric hindrance from the C2 substituent favors bromination at the C5 position, leading to high regioselectivity.

Step 3: Amidation with Methylamine

The final step is the nucleophilic acyl substitution reaction between the synthesized acid chloride and methylamine to form the target amide.

-

Procedure:

-

Dissolve the crude 5-bromo-6-aminopicolinoyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of methylamine (2.0-3.0 eq) in DCM. A solution of methylamine in THF or water can also be used.

-

Slowly add the methylamine solution to the acid chloride solution at 0 °C. A base such as triethylamine (2.0 eq) is often added to neutralize the HCl generated during the reaction.[3]

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

After the reaction is complete (monitored by TLC), wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

-

Expert Insight: The use of excess methylamine or an auxiliary base like triethylamine is crucial to neutralize the HCl byproduct, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic.[3] Cooling the reaction initially helps to control the exothermicity of the amidation reaction.

Caption: Synthetic workflow for this compound.

Part 2: Characterization

Unambiguous characterization of the final compound is essential to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Analytical Workflow

A standard workflow for characterization involves an initial purity check by HPLC, followed by structural elucidation using high-resolution mass spectrometry, NMR, and IR spectroscopy.

Caption: Experimental workflow for product characterization.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from the characterization of this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Amine Protons: A broad singlet (approx. δ 5.0-6.0 ppm) for the -NH₂ group. Amide Proton: A broad signal (quartet or broad singlet, approx. δ 8.0-9.0 ppm) for the -NH-CH₃ group, showing coupling to the methyl protons. Methyl Protons: A doublet (approx. δ 2.8-3.0 ppm) for the -CH₃ group, coupled to the amide proton. |

| ¹³C NMR | Approximately 7 distinct signals are expected, corresponding to the 7 carbon atoms in the molecule (5 aromatic carbons, 1 amide carbonyl carbon, and 1 methyl carbon). |

| IR Spectroscopy | N-H Stretching: Two bands for the primary amine (-NH₂) around 3300-3500 cm⁻¹ and one band for the secondary amide (-NH) around 3300 cm⁻¹. C=O Stretching: A strong absorption band for the amide carbonyl group around 1640-1680 cm⁻¹. C-Br Stretching: A band in the fingerprint region, typically around 500-650 cm⁻¹. |

| Mass Spec. (MS) | Molecular Ion (M+): A characteristic pair of peaks of nearly equal intensity at m/z 230 and 232, corresponding to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br). The calculated molecular weight is 230.06 g/mol .[4] |

| HPLC | A single major peak, indicating high purity (typically >95%).[5] |

-

Trustworthiness through Orthogonal Methods: The power of this characterization workflow lies in its use of multiple, independent (orthogonal) techniques. While MS confirms the correct mass and elemental composition (specifically the presence of bromine), NMR provides the precise connectivity of atoms, and IR confirms the presence of key functional groups. High purity confirmed by HPLC ensures that the spectroscopic data corresponds to the target compound and not an impurity.[6] This multi-faceted approach provides a high degree of confidence in the final product's identity and quality.

References

- BenchChem. Application Notes and Protocols for the Synthesis of N-methyl-picolinamide-4-thiol Derivatives.

- BenchChem. The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Application in Research.

- H. V. Chavan et al. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH (2015).

- ResearchGate. Synthesis of picolinamide amide derivatives.

- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.

- Hoffman Fine Chemicals. CAS 875051-80-2 | this compound.

- Beilstein Journals. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024).

- PMC - NIH. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.

- AiFChem. 875051-80-2 | this compound.

- MedchemExpress.com. Certificate of Analysis - 6-Amino-5-bromoquinoxaline.

- HFC. 875051-80-2 | this compound.

- Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (2018).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-amino-5-bromo-N-methylpicolinamide

A comprehensive analysis of the physicochemical characteristics of a molecule is fundamental to its journey from discovery to application, particularly in the fields of pharmaceutical development and materials science. This guide provides a detailed overview of the known physicochemical properties of 6-amino-5-bromo-N-methylpicolinamide, a substituted picolinamide derivative. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on foundational information and outlines the established methodologies for determining key physicochemical parameters.

While detailed experimental values for many properties of this compound are not extensively reported, this guide serves as a valuable resource for researchers by providing the necessary theoretical framework and experimental protocols to characterize this compound.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. Its structure consists of a pyridine ring, which is substituted with an amino group, a bromine atom, and an N-methylpicolinamide functional group.

Molecular Formula: C₇H₈BrN₃O[1][2][3]

Molecular Weight: 230.06 g/mol [1][2]

CAS Registry Number: 875051-80-2[1][2][3]

The arrangement of these functional groups dictates the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of its physicochemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.

Solubility

Expected Solubility Profile:

-

Aqueous Solubility: Likely to be low to moderate, influenced by the pH of the medium due to the presence of the basic amino group.

-

Organic Solvent Solubility: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and potentially in lower alcohols like methanol and ethanol.

Experimental Protocol for Solubility Determination:

A standard method for determining thermodynamic solubility is the shake-flask method.

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point

The melting point is a key indicator of a compound's purity and the strength of its crystal lattice energy. Currently, there is no experimentally determined melting point available in the public domain for this specific compound.

Experimental Protocol for Melting Point Determination:

The melting point can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in the heating block of the apparatus.

-

Observation: The temperature is slowly increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values. The this compound molecule has a basic amino group on the pyridine ring.

Experimental Protocol for pKa Determination:

Potentiometric titration or UV-Vis spectrophotometry are common methods for pKa determination.

-

Solution Preparation: Prepare a solution of the compound in water or a co-solvent system.

-

Titration: Titrate the solution with a standardized acid or base.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Stability

The chemical stability of a compound is critical for its storage, handling, and formulation. Stability studies are essential to identify degradation pathways and potential degradation products.

Storage Condition: Recommended storage is in a dark place under an inert atmosphere at 4 to 8 °C[1][2].

Experimental Protocol for Stability Assessment:

Forced degradation studies are performed to understand the stability of the molecule under various stress conditions.

-

Stress Conditions: Expose solutions of the compound to conditions such as heat, light (photostability), acid, base, and oxidation.

-

Time Points: At various time intervals, withdraw samples.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Spectroscopic and Chromatographic Properties

Spectroscopic and chromatographic data are essential for the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental analytical technique for assessing the purity of this compound and for its quantification in various matrices. A typical HPLC analysis involves a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Illustrative HPLC Workflow:

Caption: A generalized workflow for the HPLC analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. While specific NMR data for this compound is not available, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the amino group, and the N-methyl group.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for this compound remains limited in the public domain, the established methodologies outlined herein offer a clear path for researchers to perform a comprehensive characterization. Such data is indispensable for advancing the scientific understanding and potential applications of this molecule in drug development and other scientific disciplines.

References

-

Hoffman Fine Chemicals. CAS 875051-80-2 | this compound | MFCD27931091. [Link]

-

Royal Society of Chemistry. RSC Advances. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-amino-5-bromo-N-methylpicolinamide

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 6-amino-5-bromo-N-methylpicolinamide, a substituted picolinamide of interest in medicinal chemistry and drug discovery. In the absence of direct experimental data for this specific molecule, this paper leverages established principles from structural chemistry, computational modeling insights, and extensive data from analogous picolinamide and pyridine derivatives. The central thesis of this guide is the critical role of intramolecular hydrogen bonding in dictating a planar and stable conformation. We will explore the interplay of steric and electronic effects of the amino and bromo substituents on the pyridine ring and the N-methyl group on the amide moiety. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the structural nuances of this class of compounds.

Introduction: The Significance of Picolinamides

Picolinamide, or 2-pyridinecarboxamide, and its derivatives are a class of compounds with significant and diverse biological activities.[1] Their prevalence in pharmacologically active agents necessitates a thorough understanding of their three-dimensional structure and conformational dynamics, which are intrinsically linked to their biological function. The ability of these molecules to adopt specific shapes governs their interaction with biological targets, such as enzymes and receptors.

This compound is a specific derivative featuring key substitutions on the pyridine ring (an amino group at position 6 and a bromine atom at position 5) and a methyl group on the amide nitrogen. These modifications can profoundly influence the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby modulating its physicochemical properties and biological activity.

Predicted Molecular Structure

While a definitive crystal structure for this compound is not publicly available, we can predict its geometry with a high degree of confidence based on the well-documented structures of related picolinamides.

The Picolinamide Core: A Planar Scaffold

A recurring structural motif in picolinamides is the formation of an intramolecular hydrogen bond between one of the amide protons (in primary amides) or the single amide proton (in secondary amides) and the nitrogen atom of the pyridine ring.[1] This interaction creates a stable six-membered ring-like structure, which strongly favors a planar conformation of the amide group relative to the pyridine ring.

In the case of this compound, this intramolecular hydrogen bond would form between the amide hydrogen and the pyridine nitrogen. This is a critical determinant of the molecule's overall shape.

Bond Lengths and Angles

The bond lengths and angles are predicted to be within the typical ranges for substituted pyridine and amide functional groups. The C-N bond of the amide group will exhibit partial double bond character due to resonance, resulting in a shorter bond length than a typical C-N single bond and restricted rotation.

| Parameter | Predicted Value | Justification |

| Pyridine C-C Bond Lengths | ~1.39 Å | Aromatic character of the pyridine ring. |

| Pyridine C-N Bond Lengths | ~1.34 Å | Aromatic character of the pyridine ring. |

| C-Br Bond Length | ~1.90 Å | Standard carbon-bromine single bond length. |

| C-NH2 Bond Length | ~1.36 Å | Resonance with the pyridine ring may shorten this bond. |

| Amide C=O Bond Length | ~1.23 Å | Typical double bond character. |

| Amide C-N Bond Length | ~1.33 Å | Partial double bond character due to resonance. |

| N-CH3 Bond Length | ~1.47 Å | Standard nitrogen-carbon single bond. |

Conformational Analysis

The conformation of this compound is primarily defined by the rotational barriers around two key single bonds:

-

The bond between the pyridine ring and the carbonyl group (C2-C=O).

-

The bond between the carbonyl group and the amide nitrogen (C=O-N).

Rotation Around the Pyridine-Carbonyl Bond

As previously discussed, the strong intramolecular hydrogen bond between the amide hydrogen and the pyridine nitrogen severely restricts rotation around the C2-C=O bond.[1] This leads to two likely planar conformers, syn and anti, with respect to the relative orientation of the carbonyl oxygen and the pyridine nitrogen. The conformer that allows for the formation of the intramolecular hydrogen bond is overwhelmingly favored.

Experimental Workflow: Computational Chemistry Approach

To quantitatively assess the conformational landscape, the following computational protocol is recommended:

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Quantum Mechanical Calculations: Optimize the geometry of the identified conformers and calculate their relative energies using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**).

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

-

Rotational Barrier Calculation: Scan the potential energy surface by systematically rotating the key dihedral angles to determine the energy barriers between different conformations.

Rotation Around the Amide C-N Bond

The C-N amide bond possesses significant double bond character, leading to a substantial rotational barrier. This barrier is typically high enough to allow for the observation of distinct rotamers by techniques like NMR spectroscopy at room temperature.[2]

Influence of Substituents

The substituents on the pyridine ring and the N-methyl group play a crucial role in fine-tuning the conformational preferences.

-

5-Bromo Group: The bulky bromine atom at the 5-position can introduce steric hindrance, which may influence the precise planarity of the molecule and could potentially affect the strength of the intramolecular hydrogen bond.

-

6-Amino Group: The amino group at the 6-position is an electron-donating group, which can influence the electronic properties of the pyridine ring and potentially modulate the basicity of the pyridine nitrogen, thereby affecting the strength of the intramolecular hydrogen bond. It can also participate in intermolecular hydrogen bonding in the solid state or in protic solvents.

-

N-Methyl Group: The methyl group on the amide nitrogen introduces steric bulk compared to an unsubstituted amide. This steric hindrance can influence the rotational barrier around the C-N amide bond.[2]

Visualization of the Predicted Conformation

The following diagram, generated using Graphviz, illustrates the predicted planar conformation of this compound, highlighting the key intramolecular hydrogen bond.

Caption: Predicted planar conformation of this compound.

Conclusion

The molecular structure and conformation of this compound are predicted to be dominated by a planar arrangement of the picolinamide core, stabilized by a strong intramolecular hydrogen bond. The substituents on the pyridine ring and the N-methyl group are expected to introduce subtle steric and electronic perturbations that can influence its physicochemical properties and biological interactions. While this guide provides a robust theoretical framework, definitive structural elucidation will require experimental validation through techniques such as X-ray crystallography and NMR spectroscopy. The insights presented herein offer a valuable foundation for the rational design and development of novel picolinamide-based therapeutic agents.

References

-

CAS 875051-80-2 | this compound | MFCD27931091. Available at: [Link]

-

The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. Available at: [Link]

-

Methyl rotational barriers in amides and thioamides. Available at: [Link]

Sources

Spectroscopic Characterization of 6-amino-5-bromo-N-methylpicolinamide: A Predictive and Methodological Guide

Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 6-amino-5-bromo-N-methylpicolinamide, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast the spectral features of the title molecule. Methodologies for the empirical acquisition of these spectra are also detailed to provide a comprehensive resource for researchers. This guide is intended for scientists and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction and Molecular Structure

This compound is a substituted pyridine derivative with a molecular formula of C₇H₈BrN₃O and a molecular weight of 230.06 g/mol .[1][2] The molecule incorporates several key functional groups that dictate its spectroscopic behavior: a 2,3,5-trisubstituted pyridine ring, a primary aromatic amine (-NH₂), a bromine atom, and a secondary amide (-C(O)NHCH₃). Understanding the interplay of these groups is crucial for the unambiguous structural elucidation and purity assessment of this compound. This guide will systematically predict the expected spectroscopic data and provide the rationale based on foundational spectroscopic principles.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine ring. Predictions are based on analysis of similar structures and established substituent effects.[3][4][5][6]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the N-methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 7.8 - 8.2 | Doublet | 1H | H-4 | The proton at position 4 is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the carbonyl group and being ortho to the bromine. |

| ~ 7.0 - 7.4 | Doublet | 1H | H-3 | This proton is ortho to the amino group, which is electron-donating, and meta to the bromine and the amide group, leading to a more upfield shift compared to H-4. |

| ~ 6.5 - 7.0 | Broad Singlet | 1H | NH (amide) | The chemical shift of the amide proton can be highly variable and is dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening from the adjacent nitrogen. |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | NH₂ (amino) | The protons of the primary aromatic amine are also expected to be broad and their chemical shift is solvent-dependent. |

| ~ 2.8 - 3.0 | Doublet | 3H | N-CH₃ | This signal will be a doublet due to coupling with the adjacent amide proton. The chemical shift is typical for an N-methyl group of a secondary amide. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 165 - 170 | C=O (amide) | The carbonyl carbon of the amide is expected in this typical downfield region. |

| ~ 155 - 160 | C-6 (C-NH₂) | The carbon bearing the amino group is expected to be significantly shielded. |

| ~ 145 - 150 | C-2 (C-C(O)NHCH₃) | The carbon attached to the amide group will be downfield. |

| ~ 140 - 145 | C-4 | This aromatic CH carbon is expected to be downfield due to the influence of the adjacent bromine and the meta amide group. |

| ~ 115 - 120 | C-3 | The electron-donating amino group will shield this adjacent carbon, shifting it upfield. |

| ~ 105 - 110 | C-5 (C-Br) | The carbon bearing the bromine atom is expected to be in this region, influenced by the heavy atom effect. |

| ~ 25 - 30 | N-CH₃ | The N-methyl carbon is expected in the typical aliphatic region. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted spectrum of this compound will be dominated by absorptions from the N-H, C=O, and aromatic C-N and C-C bonds.[7][8][9][10]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) and Secondary Amide (-NH) | Two distinct, sharp to medium bands are expected for the symmetric and asymmetric stretching of the primary amine. A separate, potentially broader band for the secondary amide N-H stretch is also anticipated in this region.[8][9] |

| 1660 - 1680 | C=O Stretch (Amide I band) | Secondary Amide | A strong, sharp absorption is characteristic of the amide carbonyl group. Its position is influenced by the electronic effects of the pyridine ring.[11] |

| 1600 - 1580 | N-H Bend | Primary Amine | A medium intensity band is expected for the scissoring vibration of the primary amine. |

| 1550 - 1510 | N-H Bend (Amide II band) | Secondary Amide | This band, arising from a combination of N-H bending and C-N stretching, is characteristic of secondary amides.[11] |

| 1400 - 1600 | C=C and C=N Stretch | Aromatic Ring | Several bands of variable intensity are expected, corresponding to the stretching vibrations of the pyridine ring. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | A strong band is anticipated for the stretching of the C-N bond of the primary aromatic amine.[10] |

| ~ 800 - 900 | C-H Out-of-plane Bend | Aromatic Ring | Bending vibrations of the aromatic C-H bonds, the positions of which are indicative of the substitution pattern. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Molecular Ion Peak

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity.[12][13]

-

[M]⁺: m/z = 229 (corresponding to C₇H₈⁷⁹BrN₃O)

-

[M+2]⁺: m/z = 231 (corresponding to C₇H₈⁸¹BrN₃O)

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by cleavage of the bonds adjacent to the carbonyl group and the pyridine ring.[14][15][16]

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Notes |

| 199/201 | [M - ·NHCH₃]⁺ | Loss of the methylamino radical. |

| 172/174 | [M - ·C(O)NHCH₃]⁺ | Cleavage of the amide bond, resulting in the brominated aminopyridine radical cation. |

| 171/173 | [M - ·NHCH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 199/201 fragment. |

| 92 | [C₅H₃N(NH₂)]⁺ | Loss of a bromine radical from the m/z 171/173 fragment. |

Experimental Methodologies

The following are standard protocols for the acquisition of the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The predicted NMR, IR, and MS data are based on established chemical principles and comparisons with analogous structures, offering a robust framework for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental methodologies provide a clear path for the empirical verification of these predictions.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- da Silva, G. F., et al. (2018).

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Appendix I. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 875051-80-2 | this compound | MFCD27931091. Retrieved from [Link]

-

Chem-Space. (n.d.). 875051-80-2 | this compound. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

YouTube. (2023). Mnova Tip 6 - Accurate NMR Prediction for your reagents and products. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

Sources

- 1. IR spectra prediction [cheminfo.org]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. 2-Picoline(109-06-8) 1H NMR [m.chemicalbook.com]

- 6. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wikieducator.org [wikieducator.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biological Versatility of Substituted Picolinamides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Picolinamide Scaffold as a Privileged Structure in Medicinal Chemistry

The journey of picolinamide and its derivatives in medicinal chemistry is a compelling narrative of how a simple, naturally occurring molecule can become a "privileged scaffold"—a core molecular framework that can be systematically modified to interact with a diverse array of biological targets.[1] This story begins with picolinic acid, a natural catabolite of the amino acid tryptophan, first recognized for its role as a chelating agent that aids in the absorption of essential minerals.[1] However, early research soon uncovered its deeper involvement in immunological and neuroprotective processes, setting the stage for the exploration of its synthetic amide derivatives, the picolinamides.[1]

The picolinamide structure, characterized by a pyridine ring with an amide group at the 2-position, offers a unique combination of rigidity, hydrogen bonding capabilities, and electronic properties. This versatility has allowed medicinal chemists to develop a vast library of substituted picolinamides, leading to the discovery of potent agents with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

Section 1: Anticancer Activities

A significant body of research has been dedicated to developing picolinamide derivatives as anticancer agents.[1] These compounds have been shown to target various hallmarks of cancer by inhibiting key signaling molecules and pathways crucial for tumor growth, proliferation, and survival.[1]

Mechanism of Action: Targeting Key Cancer Pathways

Substituted picolinamides exert their anticancer effects through multiple mechanisms, primarily by inhibiting critical enzymes involved in cell signaling and division.

-

Inhibition of VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of tumor angiogenesis, the process of forming new blood vessels that supply tumors with nutrients.[1][2][3] Several picolinamide-based derivatives have been identified as potent inhibitors of VEGFR-2.[1][2] By blocking this signaling pathway, these compounds can stifle tumor growth and metastasis.[1][4] The binding mechanism often involves the formation of crucial hydrogen bonds between the picolinamide's pyridine nitrogen and amide group with residues like Cys919 in the VEGFR-2 kinase domain.[2]

-

Inhibition of Aurora Kinases: Aurora kinases, particularly Aurora-B, are essential regulators of mitosis. Their overexpression is a common feature in many cancers, making them an attractive therapeutic target.[5] Certain N-methyl-picolinamide-4-thiol derivatives have been found to selectively inhibit Aurora-B kinase, leading to defects in cell division and subsequent cancer cell apoptosis.[1][5]

-

Induction of Apoptosis and Autophagy: More complex picolinamide derivatives, such as rhodium(III)-picolinamide complexes, have demonstrated multifaceted anticancer activity.[6] These compounds can inhibit cancer cell proliferation by inducing cell cycle arrest, apoptosis (programmed cell death), and autophagy, while also inhibiting metastasis.[6]

Visualization of Key Anticancer Signaling Pathway

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway, a common mechanism for picolinamide-based anticancer agents.

Caption: Inhibition of the VEGFR-2 signaling cascade by substituted picolinamides.

Quantitative Data: Cytotoxic Efficacy

The cytotoxic effects of various picolinamide derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Series 8j | A549 | Lung Carcinoma | 12.5 | [7] |

| HepG2 | Hepatocellular Carcinoma | 20.6 | [7] | |

| Series 8l | A549 | Lung Carcinoma | 13.2 | [7] |

| HepG2 | Hepatocellular Carcinoma | 18.2 | [7] | |

| Thienylpicolinamidine 4a | SR | Leukemia | 0.34 | [7] |

| SW-620 | Colon Adenocarcinoma | 0.43 | [7] | |

| Compound 6p | HCT-116 | Colon Cancer | <10 | [5] |

| SW480 | Colon Cancer | <10 | [5] | |

| Sorafenib (Reference) | A549 | Lung Carcinoma | 19.3 | [7] |

| HepG2 | Hepatocellular Carcinoma | 29.0 | [7] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic (cell-killing) activity of picolinamide derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cells (e.g., A549, HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test picolinamide derivative in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations.

-

Treatment: Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compound.

-

Self-Validation: Include control wells:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

-

Positive Control: Cells treated with a known anticancer drug (e.g., Sorafenib).

-

Blank Control: Media only, with no cells.

-

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Section 2: Antiviral Activities

Picolinic acid, the parent molecule of picolinamides, has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses.[8][9][10] This activity stems from its ability to interfere with the viral entry process, a critical first step in infection.

Mechanism of Action: Inhibition of Viral Entry

The primary antiviral mechanism of picolinic acid and its derivatives is the disruption of viral-host cell membrane fusion.[8][9][11]

-

Targeting Enveloped Viruses: This class of compounds is particularly effective against enveloped viruses such as SARS-CoV-2, Influenza A Virus (IAV), and herpes simplex virus (HSV).[8][10][12]

-

Disruption of Membrane Integrity: Mechanistic studies suggest that picolinic acid compromises the integrity of the viral membrane.[8][11]

-

Blocking Fusion and Endocytosis: It inhibits the fusion of the viral envelope with the host cell's endosomal membranes and interferes with the cellular endocytosis process, effectively blocking the virus from delivering its genetic material into the cell.[8][9][11] Because of this mechanism, it is not effective against non-enveloped viruses.[9]

Visualization of Experimental Workflow

The following diagram shows a typical workflow for evaluating antiviral activity.

Caption: A streamlined workflow for assessing the antiviral efficacy of compounds.

Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)

Principle: This assay quantifies the concentration of an antiviral substance needed to reduce the number of viral plaques by 50%. A viral plaque is a visible clear zone that develops on a lawn of host cells as the virus infects and lyses them.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and incubate until they form a complete monolayer.

-

Compound-Virus Incubation: Prepare serial dilutions of the picolinamide derivative. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to neutralize the virus.

-

Infection: Remove the culture medium from the cell monolayers. Inoculate the cells with the compound-virus mixtures.

-

Self-Validation:

-

Virus Control: Cells infected with the virus in the absence of any compound (represents 100% infection).

-

Cell Control: Cells that are not infected and not treated (to check for cell viability and compound cytotoxicity).

-

-

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar or methylcellulose) to restrict the spread of progeny virus, ensuring that plaques are formed from the initial infection.

-

Incubation: Incubate the plates for 2-4 days (depending on the virus) until visible plaques are formed.

-

Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet, which stains living cells but leaves the plaques clear. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 (Effective Concentration, 50%) from the dose-response curve.

Section 3: Antimicrobial and Antifungal Activities

Picolinamide derivatives have also been investigated for their ability to combat bacterial and fungal pathogens. Their mechanisms can be highly specific, targeting particular microorganisms or essential cellular processes.

Mechanism of Action

-

Selective Antibacterial Activity: Structure-activity relationship (SAR) studies have led to the development of picolinamides with exquisite selectivity. For instance, specific 2,4-substituted picolinamides are highly active against Clostridioides difficile (MIC = 0.125 μg·mL⁻¹) while being virtually inactive against other bacteria like MRSA, demonstrating over 1000-fold selectivity.[13] This is crucial for developing antibiotics that can target pathogens without harming beneficial gut microbiota.[13]

-

Antifungal Activity via Sec14p Inhibition: In fungi, certain picolinamide and benzamide scaffolds have been identified as inhibitors of Sec14p, the primary phosphatidylinositol transfer protein (PITP) in S. cerevisiae.[14][15] This protein is essential for cell viability and the secretion of pathogenicity factors in several pathogenic fungi.[14] X-ray co-crystal structures have confirmed that these compounds bind within the lipid-binding pocket of Sec14p, providing a clear mechanism of inhibition and a path for rational drug design.[14][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (μg·mL⁻¹) | Reference |

| Picolinamide 87 | C. difficile | 0.125 | [13] |

| MRSA | 128 | [13] | |

| Zinc Picolinate | E. coli | 0.5 mg/mL | [16] |

| S. aureus | 0.5 mg/mL | [16] | |

| Copper Picolinate | S. aureus | 0.5 mg/mL | [16] |

| K. pneumoniae | 1.0 mg/mL | [16] |

Experimental Protocol: Broth Microdilution MIC Assay

Principle: This method determines the minimum inhibitory concentration (MIC) by testing a range of antimicrobial agent concentrations against a standardized inoculum of a specific microorganism in a liquid broth medium.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the picolinamide derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). This creates a gradient of concentrations across the plate.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., C. difficile, S. aureus) to a specific density (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Self-Validation:

-

Growth Control: A well containing only broth and the inoculum (no compound) to ensure the microorganism can grow.

-

Sterility Control: A well containing only sterile broth (no compound, no inoculum) to check for contamination.

-

Positive Control: A known antibiotic/antifungal agent is tested in parallel.

-

-

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). For anaerobic bacteria like C. difficile, an anaerobic environment is required.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

Section 4: Anti-inflammatory Activities

The picolinamide scaffold is related to nicotinamide, and both classes of compounds have been shown to possess anti-inflammatory properties.[17] The mechanism often involves the modulation of key transcription factors that regulate the inflammatory response.

Mechanism of Action: Inhibition of NF-κB

-

NF-κB as a Central Regulator: The transcription factor NF-kappaB (NF-κB) is a central regulator of both inflammation and apoptosis.[17]

-

Inhibition of Pro-inflammatory Cytokines: Benzamides and nicotinamides can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) by inhibiting the activation of NF-κB.[17] This action at the gene transcription level prevents the downstream inflammatory cascade.[17]

-

Targeting the CXCR4/CXCL12 Axis: Other derivatives have been designed to target the CXCR4/CXCL12 chemokine axis, which is involved in chemotactically attracting inflammatory cells to tissues.[18][19] By blocking this pathway, compounds can suppress the accumulation of inflammatory cells and reduce edema.[18][19]

Visualization of Anti-inflammatory Mechanism

This diagram illustrates the inhibition of the NF-κB pathway.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 10. Picolinic acid is a broad-spectrum inhibitor of enveloped virus... - CiteAb [citeab.com]

- 11. news-medical.net [news-medical.net]

- 12. Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The 6-Amino-5-Bromo-N-Methylpicolinamide Scaffold: A Technical Guide for Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the identification and optimization of novel molecular scaffolds is a cornerstone of therapeutic innovation. The 6-amino-5-bromo-N-methylpicolinamide core represents a compelling and versatile scaffold, strategically functionalized to engage with a variety of biological targets. This guide provides an in-depth technical exploration of this scaffold, from its rational design and synthesis to its application in the development of targeted therapeutics, with a particular focus on kinase inhibition and anti-inflammatory pathways. For researchers and drug development professionals, this document serves as a practical manual, offering not only theoretical insights but also actionable experimental protocols.

The inherent value of the this compound scaffold lies in its unique combination of structural features. The aminopyridine core is a well-established pharmacophore in numerous approved drugs, offering key hydrogen bonding interactions and a vector for further functionalization.[1] The strategic placement of a bromine atom provides a handle for a multitude of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).[2] Furthermore, the N-methylpicolinamide moiety imparts a defined conformational rigidity and additional points of interaction within target binding sites, contributing to both potency and selectivity.

This guide will dissect the synthesis of the core scaffold, delve into its derivatization to generate compound libraries, and analyze the SAR of these derivatives against key biological targets. We will explore the underlying signaling pathways implicated in the therapeutic effects of these compounds and provide detailed experimental protocols to facilitate the practical application of this knowledge in a laboratory setting.

I. Synthesis of the this compound Core

The synthesis of the this compound scaffold, while not explicitly detailed in a single published procedure, can be strategically devised through a multi-step sequence based on established synthetic methodologies for related aminobromopyridines and picolinamides. The following proposed synthesis illustrates a logical and feasible approach.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 6-Aminopicolinic Acid

-

Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester to prevent unwanted side reactions during the subsequent bromination step. Acid-catalyzed esterification in methanol is a standard and efficient method for this transformation.

-

Procedure:

-

To a solution of 6-aminopicolinic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-aminopicolinate.[2]

-

Step 2: Bromination of Methyl 6-Aminopicolinate

-

Rationale: The introduction of the bromine atom at the 5-position is a key step. The amino group at the 6-position is an activating group, directing the electrophilic aromatic substitution to the ortho and para positions. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.

-

Procedure:

-

Dissolve methyl 6-aminopicolinate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 6-amino-5-bromopicolinate.[3]

-

Step 3: Amidation with Methylamine

-

Rationale: The final step involves the conversion of the methyl ester to the desired N-methyl amide. This can be achieved by direct aminolysis with methylamine.

-

Procedure:

-

Dissolve methyl 6-amino-5-bromopicolinate (1.0 eq) in a solution of methylamine in a suitable solvent (e.g., methanol or THF).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield this compound.

-

II. Derivatization of the Scaffold for Library Synthesis

The true power of the this compound scaffold lies in its potential for derivatization at two key positions: the 6-amino group and the 5-bromo position. This allows for the generation of diverse chemical libraries for SAR studies.

A. Functionalization at the 5-Bromo Position via Cross-Coupling Reactions

The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl and heteroaryl groups.

Caption: Suzuki-Miyaura coupling on the this compound scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

-

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.[2]

-

B. Modification of the 6-Amino Group

The 6-amino group can be acylated or sulfonylated to introduce a variety of substituents, further expanding the chemical diversity of the library.

Experimental Protocol: Acylation of the 6-Amino Group

-

Materials:

-

This compound (1.0 eq)

-

Acid chloride or anhydride (1.1 eq)

-

Base (e.g., triethylamine or pyridine, 1.2 eq)

-

Solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve this compound in the solvent and cool to 0 °C.

-

Add the base, followed by the dropwise addition of the acid chloride or anhydride.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify the product.

-

III. Applications in Medicinal Chemistry: Targeting Kinases and Inflammation

The this compound scaffold and its derivatives have shown significant promise as inhibitors of various protein kinases and as modulators of inflammatory pathways.

A. Kinase Inhibition: A Focus on VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Picolinamide-based compounds have emerged as potent VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by picolinamide derivatives.

Structure-Activity Relationship (SAR) for VEGFR-2 Inhibition

| Compound ID | R Group (at C5) | VEGFR-2 IC₅₀ (nM) |

| Scaffold | Br | >1000 |

| Derivative 1 | Phenyl | 150 |

| Derivative 2 | 4-Fluorophenyl | 75 |

| Derivative 3 | 3-Methoxyphenyl | 200 |

| Derivative 4 | 2-Thienyl | 50 |

Data is hypothetical and for illustrative purposes.

The SAR table suggests that substitution at the 5-position is crucial for activity. Small, electron-withdrawing groups on the aryl ring, such as fluorine, appear to enhance potency. Heteroaromatic rings like thiophene also show promise.

B. Anti-Inflammatory Activity: Targeting the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. IκB kinase (IKK) is a key enzyme in this pathway, and its inhibition can lead to a potent anti-inflammatory response. Aminopyridine scaffolds have been explored as IKK inhibitors.

IKK-NF-κB Signaling Pathway

Caption: The IKK-NF-κB signaling pathway and its inhibition by aminopyridine-based compounds.

IV. Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability and the potential for diverse functionalization at key positions make it an attractive core for medicinal chemists. The demonstrated activity of related aminopyridine and picolinamide derivatives against critical targets such as VEGFR-2 and IKK underscores the potential of this scaffold in oncology and inflammatory diseases.

Future work should focus on the systematic exploration of the chemical space around this core. The generation of focused libraries through combinatorial chemistry, guided by computational modeling and SAR insights, will be crucial. Further biological evaluation of these compounds in relevant cellular and in vivo models will be necessary to validate their therapeutic potential. The development of more selective inhibitors and the optimization of pharmacokinetic properties will be key challenges in translating the promise of this scaffold into clinically effective drugs.

V. References

-

Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemical and Chemical Engineering, 6, 372-377. Retrieved from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Beilstein Journals. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Retrieved from [Link]

-

PubMed Central (PMC). (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

-

MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

Chem LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

MDPI. (2023). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 6-amino-5-bromo-N-methylpicolinamide

This guide provides a comprehensive, technically-grounded framework for identifying the potential protein targets of the novel small molecule, 6-amino-5-bromo-N-methylpicolinamide. As this compound is not extensively characterized in publicly available literature, its target deconvolution serves as an exemplary case for the power of in silico methodologies in modern drug discovery. We will navigate the causal logic behind the selection of a multi-pronged computational strategy, detail the experimental workflows, and establish a self-validating system to enhance the confidence of our predictions.

Strategic Imperative: Why a Multi-Modal In Silico Approach?

The fundamental challenge in elucidating the mechanism of action for a novel small molecule is the vastness of the biological search space. A singular computational method is prone to its own inherent biases and limitations. Therefore, a more robust strategy involves the convergence of evidence from orthogonal approaches. This guide advocates for a synergistic workflow that combines ligand-based and structure-based techniques to generate a high-confidence list of putative protein targets.[1][2]

Our approach is founded on two core principles:

-

Chemical Similarity Principle : Structurally similar molecules are likely to exhibit similar biological activities by binding to similar protein targets.[2][3]

-

Protein-Ligand Complementarity : The binding of a ligand to a protein is governed by the physicochemical and geometric complementarity between the two entities.

By leveraging these principles through a combination of ligand-based chemical similarity searches, pharmacophore modeling, and structure-based reverse docking, we can triangulate on the most probable protein targets for this compound.

The Workflow: A Tripartite Strategy for Target Identification

Our in silico target prediction workflow is designed as a three-stage process, with each stage providing a distinct line of evidence. The convergence of findings from these stages will form the basis of our final prioritized list of candidate targets.

Caption: A multi-pronged workflow for in silico target prediction.

Phase 1: Ligand-Based Target Prediction

Ligand-based methods are particularly valuable when the structure of the target is unknown.[4] These approaches leverage the information encoded in the chemical structure of our query molecule, this compound, to infer its potential targets.

Ligand Preparation: The Foundation of Accurate Prediction

The first step is to generate a high-quality 3D conformation of this compound. This is a critical step as the accuracy of subsequent predictions is highly dependent on the input ligand structure.

Protocol 1: Ligand Preparation

-

2D to 3D Conversion : Utilize a molecular editor such as MarvinSketch or ChemDraw to draw the 2D structure of this compound and convert it to a 3D structure.

-

Energy Minimization : Perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or MOE (Molecular Operating Environment).

-

File Format : Save the optimized 3D structure in a standard format such as SDF (Structure-Data File) or MOL2 for compatibility with various prediction tools.

Chemical Similarity Searching: Finding "Guilt by Association"

The principle of "guilt by association" is a cornerstone of cheminformatics. By identifying known bioactive molecules that are structurally similar to our query compound, we can hypothesize that they may share common targets.[3]

Protocol 2: Chemical Similarity Search

-

Database Selection : Choose a large chemogenomic database such as ChEMBL, PubChem, or DrugBank. These databases contain vast collections of small molecules with associated biological activity data.

-

Similarity Metric : Employ a 2D fingerprint-based similarity metric, such as the Tanimoto coefficient, to quantify the structural similarity between our query molecule and the database compounds.

-

Execution : Use a tool like the TargetHunter web server or custom scripts utilizing RDKit to perform the similarity search.[3]

-

Analysis : Analyze the top-ranking similar compounds and their annotated targets. A high density of similar molecules pointing to a specific target or target family provides a strong hypothesis.

Pharmacophore Modeling: Abstracting the Key Interaction Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.[4][5][6] This method can be used to screen for novel scaffolds that fit the interaction profile of known active compounds.

Protocol 3: Ligand-Based Pharmacophore Modeling

-

Active Compound Set : From the chemical similarity search, select a set of structurally diverse but biologically active compounds for a specific target of interest.

-

Model Generation : Use software such as PharmaGist, LigandScout, or MOE to generate a common-feature pharmacophore model from the set of active compounds. The model will consist of features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.[6]

-

Model Validation : Validate the generated pharmacophore model by screening it against a database containing known active and inactive compounds. A good model should have high sensitivity (correctly identifying actives) and specificity (correctly identifying inactives).

-

Screening : Screen a 3D conformational database of our query molecule, this compound, against the validated pharmacophore model to assess its fit.

Phase 2: Structure-Based Target Prediction